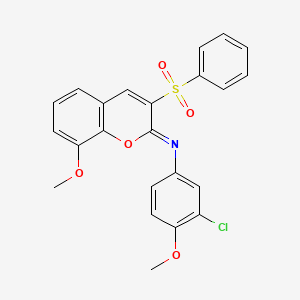
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine" is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. The structure suggests the presence of a chromen-2-imine core substituted with methoxy and benzenesulfonyl groups, which could potentially contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized through reactions involving chlorosulfonyl groups and anilines . For instance, N-(chlorosulfonyl)imidoyl chlorides react regioselectively with anilines to yield derivatives of 1,2,4-benzothiadiazine 1,1-dioxides . This suggests that the synthesis of the compound may also involve a similar approach, possibly through the reaction of a chlorosulfonyl intermediate with an appropriate aniline derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy . For example, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been elucidated using X-ray analysis, revealing that the molecule is not planar and contains a strong O–H∙∙∙N hydrogen bond . This information can be extrapolated to suggest that the compound may also exhibit similar structural features, such as non-planarity and the presence of intramolecular hydrogen bonding, which could influence its chemical and physical properties.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For instance, benzenesulfonamides have been used as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase . Additionally, Lewis acid-promoted reactions of methoxy-N-(benzenesulfonyl) derivatives with propenylbenzenes have been reported to yield complex products with multiple asymmetric centers . These findings suggest that "3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine" could also engage in similar reactions, potentially leading to biologically active molecules or complex reaction products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be inferred from spectroscopic studies and crystallographic data . For example, Schiff bases derived from sulfonamides have been shown to exist in enol-imine forms and exhibit photochromic and thermochromic characteristics . The nonlinear optical properties of related compounds have also been investigated, indicating good nonlinear optical properties . These insights suggest that "3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine" may also possess unique optical properties and exhibit tautomerism, which could be relevant for applications in materials science or as a probe in biological systems.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new compounds with benzenesulfonyl and methoxy groups have been explored for their application in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have demonstrated high singlet oxygen quantum yields, making them potential candidates as Type II photosensitizers in PDT. Such compounds exhibit good fluorescence properties, appropriate photodegradation quantum yields, and significant potential for cancer treatment through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Sulfonated Schiff Base Copper(II) Complexes
The synthesis of sulfonated Schiff base copper(II) complexes has been reported as effective and selective catalysts in alcohol oxidation processes. These complexes, derived from reactions involving benzenesulfonic acid and various benzaldehydes, act as tridentate chelating species. They have been applied in the homogeneous peroxidative oxidation of primary and secondary alcohols under solvent-free conditions and microwave irradiation, showcasing their efficiency and selectivity in oxidation reactions. Such catalytic activities are crucial for the development of environmentally friendly and sustainable chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Development of New Synthetic Methods
Research has also focused on developing new synthetic methods for creating sulfonyl chlorides, which are key intermediates in the synthesis of various chemical compounds. One such study reported the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields by the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This approach offers a facile method for preparing functionalized sulfides, contributing to the advancement of synthetic chemistry and the development of new pharmaceuticals and materials (Kim, Ko, & Kim, 1992).
Nonlinear Optics Applications
The preparation and study of 4-amino-1-methylpyridinium benzenesulfonate salts, obtained through the quaternization reaction of 4-aminopyridine with methyl benzenesulfonates, have revealed their potential applications in second-order nonlinear optics. These compounds crystallize into noncentrosymmetric structures, exhibiting properties conducive to the development of materials for optical technologies. Their structural and spectroscopic analyses contribute to the understanding and advancement of materials science in the realm of optical and electronic device fabrication (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-28-19-12-11-16(14-18(19)24)25-23-21(31(26,27)17-8-4-3-5-9-17)13-15-7-6-10-20(29-2)22(15)30-23/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLPPWZSANLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

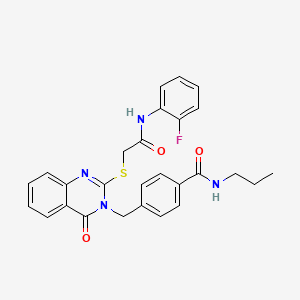
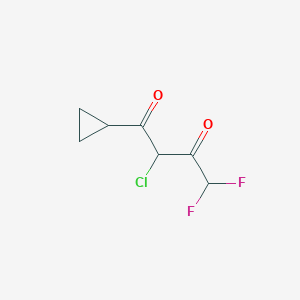
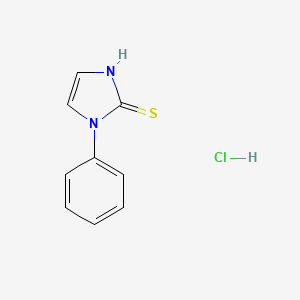
![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)
![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![N-(3-isopropoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2538945.png)
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)
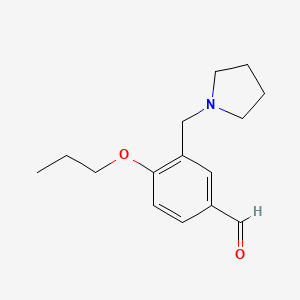

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)
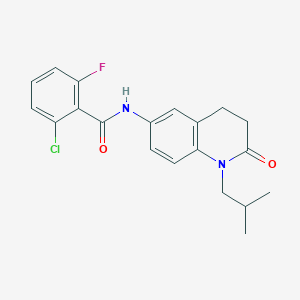
![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)